N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpiperazine with pyrimidine derivatives under controlled conditions. One common method involves the use of 2-chloro-5-chloromethylpyridine, which reacts with N-ethylpiperazine in the presence of potassium carbonate at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound may also interact with other signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific structural features and its potential for diverse applications in scientific research and industry. Its ability to interact with multiple molecular targets makes it a valuable compound for further investigation.
Properties
Molecular Formula |
C11H20N6 |
---|---|
Molecular Weight |
236.32 g/mol |
IUPAC Name |
N'-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N6/c1-16-6-8-17(9-7-16)10-2-4-13-11(15-10)14-5-3-12/h2,4H,3,5-9,12H2,1H3,(H,13,14,15) |
InChI Key |
AZLLIUMAYKEJMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
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